2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone is a fluorinated ketone with the molecular formula C9H3F7O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: Trifluoromethane gas reacts with benzoyl chloride or benzoyl ester to produce the compound with a yield of 70-80%.
Industrial Production Methods
Industrial production typically follows the Friedel-Crafts acylation method due to its higher yield and scalability, despite the need for careful handling of toxic reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Common Reagents and Conditions
Grignard Reagents: Used in reduction reactions to form alcohols.
Lewis Acids: Used in Friedel-Crafts acylation reactions.
Major Products
2,2,2-Trifluoro-1-phenylethanol: Formed from the reduction of the compound.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone is used in various fields:
Mechanism of Action
The compound exerts its effects primarily through its interaction with acetylcholinesterase, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant in neuroprotective applications .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A similar fluorinated ketone with the molecular formula C8H5F3O.
Phenyl trifluoromethyl ketone: Another related compound with similar chemical properties.
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone is unique due to the additional fluorine atoms on the phenyl ring, which enhance its reactivity and specificity in chemical reactions compared to other similar compounds .
Properties
Molecular Formula |
C9H3F7O |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-4(7(17)9(14,15)16)2-1-3-5(6)8(11,12)13/h1-3H |
InChI Key |
WEBSCUPRHSDUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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